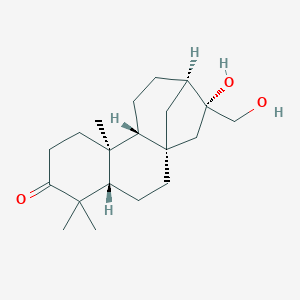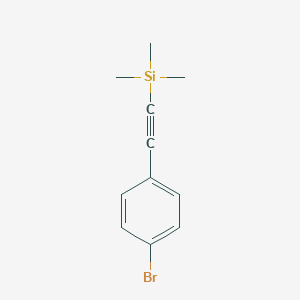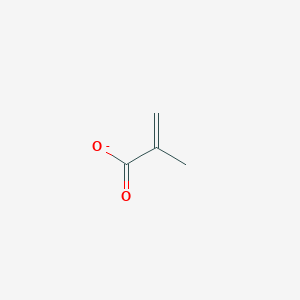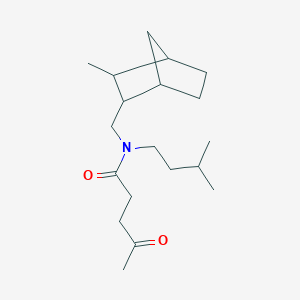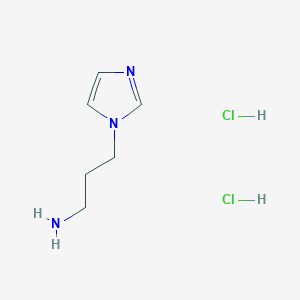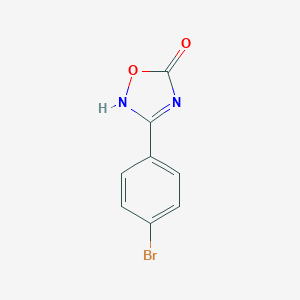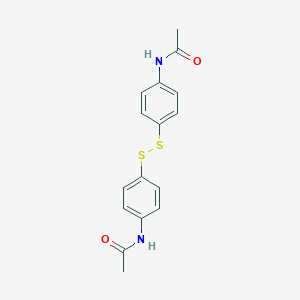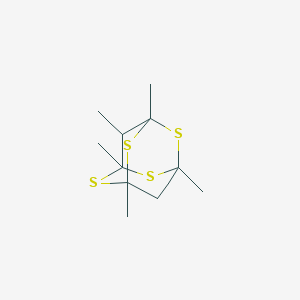
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-, also known as TTA, is a sulfur-containing organic compound. It has gained significant attention in scientific research due to its unique structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes.
Biochemical And Physiological Effects
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. In addition, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- is also relatively easy to synthesize and modify, making it a versatile building block for the synthesis of various compounds. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has some limitations, including its potential toxicity and limited availability in large quantities.
Future Directions
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has significant potential for various applications in material science, organic electronics, and biomedicine. Future research directions could include the development of new synthesis methods for 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- and its derivatives, the exploration of new applications in biomedicine, and the investigation of the mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- in various cellular processes. In addition, further studies are needed to evaluate the safety and toxicity of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- in vivo and its potential for clinical use.
Synthesis Methods
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- can be synthesized through a multistep process involving the reaction between adamantane and sulfur. The synthesis method has been extensively studied, and several modifications have been proposed to improve the yield and purity of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl-. One of the most common methods involves the reaction of adamantane with sulfur in the presence of a catalyst such as iodine or copper(II) chloride.
Scientific Research Applications
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been extensively studied for its potential applications in various fields such as material science, organic electronics, and biomedicine. In material science, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In organic electronics, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In biomedicine, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
17749-59-6 |
|---|---|
Product Name |
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9-pentamethyl- |
Molecular Formula |
C11H18S4 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1,3,5,7,9-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C11H18S4/c1-7-10(4)12-8(2)6-9(3,14-10)15-11(7,5)13-8/h7H,6H2,1-5H3 |
InChI Key |
DCANKSDUFUXDOE-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Canonical SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
synonyms |
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



